2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Overview
Description
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of various functional groups, including a piperazine ring, a fluorophenyl group, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-(1-pyrrolidinylsulfonyl)phenol: This involves the reaction of 2-chlorophenol with pyrrolidine and sulfonyl chloride under controlled conditions.
Formation of the phenoxyacetyl intermediate: The phenol derivative is then reacted with chloroacetyl chloride to form the phenoxyacetyl intermediate.
Coupling with 4-(2-fluorophenyl)piperazine: The final step involves the coupling of the phenoxyacetyl intermediate with 4-(2-fluorophenyl)piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: A halogenated derivative of pyridine with similar structural features.
Pyrrole derivatives: Compounds containing a pyrrole ring, which may exhibit similar reactivity and applications.
Pyridine and pyrrole: Aromatic heterocycles with nitrogen atoms in the ring structure.
Uniqueness
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c23-18-15-17(32(29,30)27-9-3-4-10-27)7-8-21(18)31-16-22(28)26-13-11-25(12-14-26)20-6-2-1-5-19(20)24/h1-2,5-8,15H,3-4,9-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTYGGAPMCOUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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